For example, 5-bromo-3H-pyrazolo[3,4-b]pyridine can be synthesized by reacting 5-bromopyridine-2,3-diamine with ethyl acetoacetate in the presence of polyphosphoric acid. [ [] ]
Another approach utilizes the functionalization of pre-existing pyrazolo[3,4-b]pyridine scaffolds. For instance, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be synthesized via iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine using iodine. [ [] ]
Crystallographic analysis of various derivatives has revealed structural features such as the dihedral angle between the fused pyrazole and pyridine rings, as well as the angles between these rings and other substituents. For instance, in ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the dihedral angle between the pyrazole and pyridine rings is 3.81(9)°, with the benzene ring forming angles of 35.08(10)° and 36.26(9)° with the pyrazole and pyridine rings, respectively. [ [] ]
For example, some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. [ [] ] These compounds bind to a hydrophobic pocket adjacent to the polymerase active site of the enzyme, preventing viral replication.
Other pyrazolo[3,4-b]pyridine derivatives exhibit antitumor activity by inhibiting the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein. [ [] ] This interaction normally leads to the degradation of p53, allowing for uncontrolled cell growth. By inhibiting this interaction, these compounds restore p53 activity, leading to cell cycle arrest and apoptosis of cancer cells.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: